Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate is a complex organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a pyridine moiety and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and the ester group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine and piperidine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate: shares structural similarities with other piperidine and pyridine derivatives.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-one.
Pyridine derivatives: Compounds such as nicotinic acid and pyridoxine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-pyridin-3-ylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)9-15-6-4-10(7-12(15)16)11-3-2-5-14-8-11/h2-3,5,8,10H,4,6-7,9H2,1H3 |
InChI Key |
CYTLCUSROYWZSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.